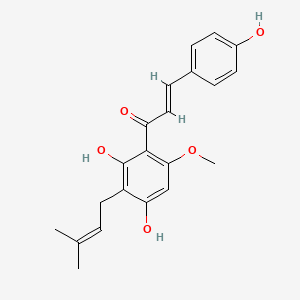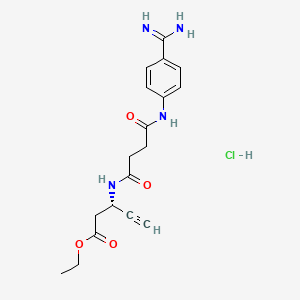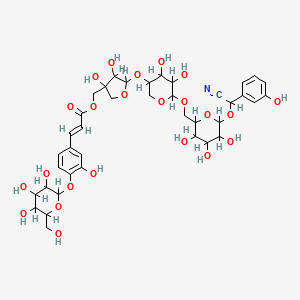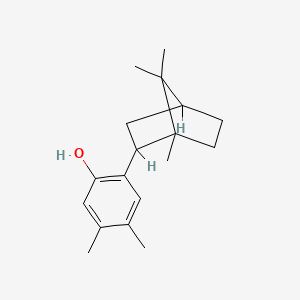
Xibornol
Übersicht
Beschreibung
Xibornol is a lipophilic substance with antiseptic properties . It is primarily administered to the throat as a spray mouthwash . As of 2007, all approved forms are water-based suspensions . It is mainly used in Italy and Spain .
Molecular Structure Analysis
Xibornol has a molecular formula of C18H26O . Its average mass is 258.398 Da and its monoisotopic mass is 258.198364 Da .Chemical Reactions Analysis
Xibornol has shown strong antibacterial action against Streptococcus pneumoniae, Streptococcus pyogenes, and Staphyloccus aureus, as well as against the two emerging pathogens Actinomyces israelii and Corynebacterium ulcerans . It also showed a marked virucidal effect under experimental setup .Physical And Chemical Properties Analysis
Xibornol appears as a white crystalline powder, slightly soluble in water and freely soluble in methanol and other organic solvents such as acetone and Toluene .Wissenschaftliche Forschungsanwendungen
Virucidal Effect on Respiratory Viruses
Xibornol has been evaluated for its potential virucidal effect on various respiratory viruses. In a study, Xibornol’s activity was evaluated on five respiratory viruses: Human Adenovirus Type 5, Human Rhinovirus Type 13, Human Coronavirus 229E, Human Parainfluenza Virus Type 1, and Human Respiratory Syncytial Virus . The viral abatement of Xibornol was statistically significant under both clean and dirty environmental conditions . This suggests that Xibornol could be used as a topical substance for viral inactivation to prevent upper respiratory tract disease .
Antimicrobial Activity Against Gram-Positive Pathogens
Xibornol and a Xibornol-based formulation have been found to have strong antibacterial action against Streptococcus pneumoniae, Streptococcus pyogenes, and Staphyloccus aureus . These are common pathogens of the upper and lower respiratory tract. The drugs also showed effectiveness against the emerging pathogens Actinomyces israelii and Corynebacterium ulcerans . This highlights the potential of Xibornol in the topical control of pathogenic Gram-positive bacteria of the respiratory tract .
Antiseptic Use in Oral Cavity
A Xibornol-based formulation is commercialized as a spray suspension for the antisepsis of the oral cavity . It is used as an adjuvant in pharyngeal infections caused by Gram-positive microorganisms . This suggests that Xibornol can be used to control bacterial populations in the oral cavity, potentially preventing oral infections .
Potential Use Against SARS-CoV-2
The effect of Xibornol on HCoV229E, a surrogate of SARS-CoV-2, provides insights into the susceptibility of coronaviruses to such chemical treatment . This could be useful in the perspective of using Xibornol as a topical agent against SARS-CoV-2 .
Use in Respiratory Tract Infections
Xibornol has a long history of safe use as an adjuvant and antiseptic in respiratory tract infections . Its activity against bacteria has been known since the 1970s . This suggests that Xibornol can be used as a supportive treatment in managing respiratory tract infections .
Eigenschaften
IUPAC Name |
4,5-dimethyl-2-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O/c1-11-8-14(16(19)9-12(11)2)15-10-13-6-7-18(15,5)17(13,3)4/h8-9,13,15,19H,6-7,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRHMQWZFJXKLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)C2CC3CCC2(C3(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472406 | |
| Record name | Phenol, 4,5-dimethyl-2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Isobornyl-3,4-xylenol | |
CAS RN |
34632-99-0, 13741-18-9 | |
| Record name | Phenol, 4,5-dimethyl-2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Xibornol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.906 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of Xibornol?
A1: Xibornol, chemically known as 6-isobronyl-3,4-xylenol, has the molecular formula C16H24O. [] The molecular weight of Xibornol is 232.36 g/mol. Spectroscopic data for this compound is limited in the provided research.
Q2: What is known about the pharmacokinetic profile of Xibornol?
A2: Studies show that Xibornol is well-absorbed and distributed in the body, particularly in the respiratory tract. [] Following oral administration, Xibornol reaches higher concentrations in lung, tonsillar, and laryngeal mucosal tissues compared to serum levels. [] This suggests good tissue penetration, which is desirable for treating respiratory infections.
Q3: What is the in vitro activity of Xibornol against Staphylococcus aureus?
A3: Xibornol demonstrates potent in vitro activity against Staphylococcus aureus. [] The minimal inhibitory concentrations (MICs) and minimal bactericidal concentrations (MBCs) ranged from 2 µg/mL to 8 µg/mL, indicating its effectiveness against this common respiratory pathogen. []
Q4: Does Xibornol interact with theophylline?
A4: A study on healthy volunteers found no pharmacokinetic interaction between Xibornol and theophylline. [] This suggests that co-administration of Xibornol does not interfere with theophylline clearance or affect its plasma half-life. []
Q5: Does Xibornol affect phagocyte functions?
A5: Research indicates that Xibornol does not negatively impact phagocyte function. [] A study on patients treated with Xibornol (500 mg every 8 hours for 7 days) showed no significant changes in phagocytosis frequency, phagocytosis index, nitroblue tetrazolium reduction frequency, microbicidal activity, or neutrophil mobility of polymorphonuclear leukocytes before, during, or after therapy. []
Q6: Are there any liquid spray formulations of Xibornol?
A6: Research has explored the development of liquid spray formulations of Xibornol using self-microemulsifying drug delivery systems (SMEDDS). [] This approach aims to improve drug solubility and enhance its delivery to the target site.
Q7: Has Xibornol been investigated for virucidal activity?
A7: There is growing interest in exploring the potential antiviral effects of Xibornol. One study investigated the virucidal effect of Xibornol against various viruses. [] Another study evaluated its in vitro potential against specific respiratory viruses, including human adenovirus type 5, human rhinovirus type 13, human coronavirus 229E, human parainfluenza virus type 1, and human respiratory syncytial virus. []
Q8: What are the potential applications of Xibornol in drug delivery and targeting?
A8: While current research primarily focuses on Xibornol's antimicrobial properties, its favorable pharmacokinetic profile and tissue penetration, particularly in the respiratory tract, warrant further investigation into its potential applications in drug delivery and targeting. The development of SMEDDS formulations for Xibornol could open avenues for targeted delivery to the lungs and other respiratory tissues. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




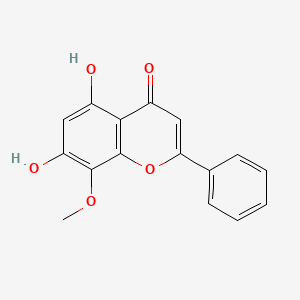
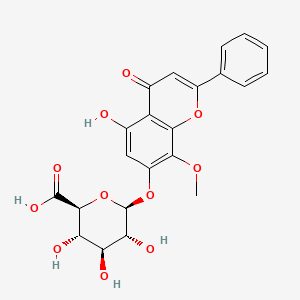
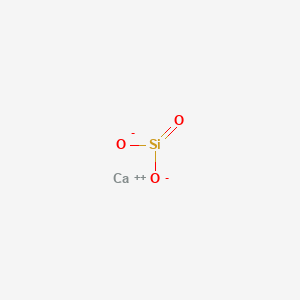
![(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-[[4-[[[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]amino]methyl]phenyl]methylamino]-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1683324.png)
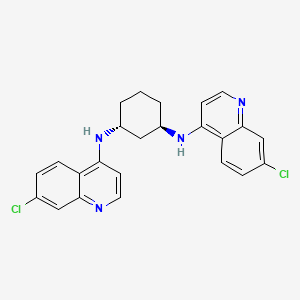
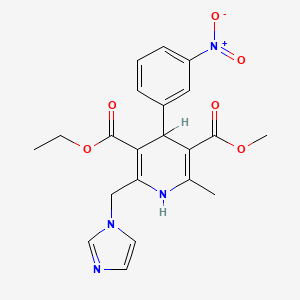
![3-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)decahydro-2H-6,7,9-(epimethanetriyl)pentaleno[1,2-d]azepine-2,4(3H)-dione](/img/structure/B1683330.png)
